Astemisinin

Description

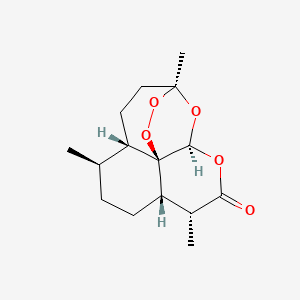

Astemisinin, a sesquiterpene lactone derived from the plant Artemisia annua (sweet wormwood), is a cornerstone in antimalarial therapy. Discovered in the 1970s, it has since become a first-line treatment for Plasmodium falciparum malaria due to its rapid action against the parasite’s blood stage . This compound’s efficacy stems from its endoperoxide bridge, which reacts with iron in parasitic cells to generate free radicals, causing oxidative damage . However, its poor bioavailability and short half-life (1–2 hours) necessitate derivatization or combination therapies to enhance clinical utility .

Properties

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-DKGJTOOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-64-9 | |

| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Soxhlet Extraction

Soxhlet extraction, a conventional method, involves prolonged heating of dried A. annua leaves with nonpolar solvents like hexane or petroleum ether. This technique achieves artemisinin yields of 0.1–0.8% (dry weight basis) but requires 6–24 hours, limiting scalability. A comparative study demonstrated that Soxhlet extraction with hexane yielded 0.67% artemisinin, whereas microwave-assisted extraction (MAE) achieved 0.92% in just 10 minutes.

Microwave-Assisted Extraction (MAE)

MAE leverages electromagnetic radiation to disrupt plant cell walls, enhancing solvent penetration. Using ethanol-water mixtures (80:20 v/v) at 50°C and 200 W, MAE reduces extraction time to 10–15 minutes while increasing yields by 30–40% compared to Soxhlet. Optimized parameters include solvent polarity, temperature, and irradiation power, with ethanol-water systems balancing efficiency and environmental safety.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction operates at 40–60°C and 100–300 bar, yielding artemisinin with minimal solvent residue. Although SFE produces lighter-colored extracts, its slow extraction rate (2–4 hours) and high equipment costs hinder widespread adoption. A pilot-scale study reported 0.85% artemisinin recovery using supercritical CO₂, marginally lower than MAE.

Pressurized Liquid Extraction (PLE)

PLE employs elevated temperatures (100–200°C) and pressures (50–200 bar) to enhance solubility. Ethanol-water mixtures at 150°C extracted 0.89% artemisinin in 20 minutes, demonstrating superior kinetics to Soxhlet. However, thermal degradation risks necessitate precise temperature control.

Table 1: Comparison of Artemisinin Extraction Methods

| Method | Solvent | Time (min) | Yield (% dry weight) | Advantages | Limitations |

|---|---|---|---|---|---|

| Soxhlet | Hexane | 360–1440 | 0.67 | High purity | Time-intensive, high solvent use |

| Microwave-Assisted | Ethanol-water | 10–15 | 0.92 | Rapid, energy-efficient | Limited scalability |

| Supercritical CO₂ | CO₂ | 120–240 | 0.85 | Solvent-free, clean extracts | High capital cost |

| Pressurized Liquid | Ethanol-water | 20 | 0.89 | Fast, tunable parameters | Thermal degradation risks |

Chemical Synthesis Approaches

Total Synthesis

The first total synthesis of artemisinin, achieved by Schmid and Hofheinz in 1983, involved 13 steps starting from (–)-isopulegol. Key steps included photooxygenation of a dihydroartemisinic acid derivative followed by acid-mediated cyclization to form the endoperoxide bridge. Cook’s streamlined synthesis (2017) reduced the process to 6 steps using asymmetric catalysis, achieving a 12% overall yield. Despite these advances, industrial-scale total synthesis remains economically unviable due to complex stereochemistry and low yields.

Semi-Synthetic Production

Semi-synthesis bridges botanical extraction and synthetic chemistry. Engineered yeast (Saccharomyces cerevisiae) produces artemisinic acid, which is chemically converted to artemisinin via photooxygenation. The Keasling-Amyris collaboration optimized this pathway, achieving titers of 25 g/L artemisinic acid in bioreactors. Subsequent hydrogenation and acid treatment yield dihydroartemisinic acid, a direct precursor to artemisinin.

Photocatalytic Derivatives

Recent advances include photocatalytic synthesis of artemisinin G, a derivative with enhanced solubility. Using 0.5 mol% TBADT catalyst under visible light, artemisinin G is synthesized in 30 minutes at room temperature with 85% yield. This method highlights the potential for functionalizing artemisinin without metal catalysts.

Biosynthesis in Artemisia annua

Artemisinin biosynthesis occurs in glandular trichomes of A. annua leaves. The pathway begins with farnesyl diphosphate (FPP), cyclized by amorpha-4,11-diene synthase (ADS) to amorpha-4,11-diene. Subsequent oxidation by cytochrome P450 enzymes (CYP71AV1) yields artemisinic alcohol, aldehyde, and finally dihydroartemisinic acid. Spontaneous oxidation of dihydroartemisinic acid via reactive oxygen species forms artemisinin.

Key Enzymes in Biosynthesis

-

Amorpha-4,11-diene synthase (ADS) : Catalyzes FPP cyclization.

-

Dihydroartemisinic aldehyde dehydrogenase : Converts aldehyde to dihydroartemisinic acid.

Industrial Production and Scalability

Semi-Synthetic Manufacturing

Sanofi’s semi-synthetic process, operational since 2013, combines fermentation-derived artemisinic acid with chemical conversion. This method produces 35–40 tons/year, supplementing botanical sources to stabilize global supply.

Challenges in Scaling Extraction

Variability in A. annua artemisinin content (0.01–1.5%) complicates standardization. Hybrid cultivation and metabolic engineering of high-yield strains aim to address this.

Analytical Methods for Quantification

Chemical Reactions Analysis

Endoperoxide Activation via Iron Interactions

The antimalarial action of artemisinin depends on iron-mediated cleavage of its endoperoxide bridge. Two competing activation pathways have been characterized:

Molecular Docking Insights

Acid/Base Stability and Decomposition

Artemisinin demonstrates selective stability under varying pH conditions:

-

Thermal Stability : Remains intact up to 190°C despite containing a peroxide group .

-

Acid Hydrolysis : Decomposes in acidic conditions (e.g., HCl) via protonation at O5a, leading to ring-opening products without peroxide scission .

-

Alkali Instability : Rapid degradation in basic solutions generates multiple unidentified byproducts .

DFT Calculations for Protonation

| Protonation Site | Relative Energy (kcal/mol) |

|---|---|

| O5a | 0.0 (most favorable) |

| O4a | +3.2 |

| O3a | +3.5 |

| Table 2: B3LYP/6-31+G calculations reveal O5a as the preferred protonation site in acidic environments .* |

Radical Rearrangement Mechanisms

The 1,5-hydrogen shift dominates artemisinin’s radical transformation pathway:

-

Activation Energy : 6.4 kcal/mol (B3LYP/6-31G(d,p)), enabling rapid radical propagation .

-

Transition State : Nonlinear geometry with a critical H-transfer distance of 2.1 Å .

-

Lifetime : O-centered radicals persist for 3.4×10³⁴ s at 30 K, detectable via low-temperature EPR .

This radical-mediated alkylation damages parasite biomolecules, including heme and critical proteins .

Derivatization Reactions

Artemisinin’s lactone and peroxide groups enable targeted modifications:

Reduction Reactions

| Reagent | Product | Bioactivity Change |

|---|---|---|

| Pd/C + H₂ | Deoxyartemisinin | Loss of antimalarial activity |

| NaBH₄ | Lactol derivative | Peroxide intact, altered PK |

| Table 3: Selective reduction pathways . |

Hydroxylation

Microbial biotransformation yields derivatives with hydroxyl groups at C-5α, C-4α, and C-8β positions . For example:

-

5α-Hydroxy-1-deoxy-10-deoxoartemisinin : Confirmed via X-ray crystallography (HR-ESI-MS m/z 269.1756 [M+H]⁺) .

Synthetic Precursor Chemistry

Dihydroartemisinic acid (DHAA), a biosynthetic precursor, reacts with singlet oxygen to regenerate artemisinin via photochemical [4+2]-cycloaddition . This pathway is exploited in semi-synthetic production.

Scientific Research Applications

Anti-Parasitic Applications

Artemisinin is primarily recognized for its efficacy against malaria, particularly in treating infections caused by Plasmodium falciparum. The World Health Organization (WHO) endorses artemisinin-based combination therapies (ACTs) as the frontline treatment for malaria due to their effectiveness against drug-resistant strains.

Clinical Trials and Efficacy

- A systematic review identified 35 clinical studies focusing on artemisinin's anti-parasitic effects, with many demonstrating rapid clinical progress and high efficacy rates .

- For instance, a head-to-head comparison of ACTs showed high efficacy rates: dihydroartemisinin-piperaquine (DHAPQ) demonstrated a 97.6% efficacy rate compared to other combinations .

Table 1: Efficacy of Different ACTs

| Treatment Combination | Efficacy Rate (%) | Study Reference |

|---|---|---|

| Dihydroartemisinin-Piperaquine | 97.6 | |

| Artemether-Lumefantrine | 95.5 | |

| Amodiaquine-Artesunate | 96.8 |

Anti-Tumor Properties

Recent research has expanded the scope of artemisinin to oncology, where it exhibits potential anti-cancer properties.

Case Study Insights

- Clinical trials have highlighted the safety profile of artemisinin in cancer patients, showing minimal adverse effects while improving outcomes when used as an adjunct therapy .

Anti-Inflammatory Effects

Artemisinin also exhibits significant anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

Research Findings

- A review identified 12 studies focusing on the anti-inflammatory effects of artemisinin and its derivatives, indicating a potential role in managing diseases characterized by chronic inflammation .

- The compound has been shown to modulate immune responses and reduce pro-inflammatory cytokine production, which could be advantageous in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Potential

Emerging evidence suggests that artemisinin may possess antiviral properties against several viruses.

Current Research Landscape

- Eight studies have explored the antiviral effects of artemisinin, primarily focusing on its potential against HIV and hepatitis B virus (HBV) . However, most antiviral research remains in early clinical phases.

- A need for more extensive phase II/III trials has been emphasized to confirm these findings and establish effective treatment protocols .

Safety Profile and Adverse Effects

The safety of artemisinin has been a crucial aspect of its application across various therapeutic areas.

Adverse Reactions

Mechanism of Action

Astemisinin exerts its effects primarily through the cleavage of its endoperoxide bridge by iron ions within the malaria parasite . This cleavage generates reactive oxygen species and carbon-centered radicals, which damage essential proteins and membranes within the parasite, leading to its death . The molecular targets of this compound include heme, a component of hemoglobin, and various proteins involved in the parasite’s metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Astemisinin shares a core sesquiterpene lactone structure with other artemisinin derivatives, but modifications to its functional groups significantly alter pharmacokinetics and potency:

| Compound | Bioavailability | Half-Life (hrs) | Key Modifications |

|---|---|---|---|

| This compound | Low (~30%) | 1–2 | Native peroxide structure |

| Artesunate | High (>90%) | 0.5–1 | Water-soluble hemisuccinate ester |

| Dihydroartemisinin | Moderate (~60%) | 1–3 | Reduced ketone group |

| Artemether | High (~85%) | 3–4 | Lipid-soluble methyl ether |

Data derived from pharmacokinetic studies and structural analyses .

- Artesunate: The water-soluble derivative of this compound, Artesunate, exhibits superior bioavailability and rapid conversion to the active metabolite dihydroartemisinin (DHA). Its shorter half-life necessitates twice-daily dosing but ensures minimal residual drug levels, reducing toxicity risks . Clinical trials in Southeast Asia show Artesunate reduces parasite clearance time by 30% compared to this compound monotherapy .

- Artemether: Lipid solubility enhances tissue penetration, making Artemether effective in cerebral malaria. However, its prolonged half-life increases the risk of drug resistance if used as monotherapy .

- Dihydroartemisinin (DHA) : The primary metabolite of this compound and Artesunate, DHA has a balanced pharmacokinetic profile but requires co-administration with partner drugs (e.g., piperaquine) to prevent recrudescence .

Efficacy in Clinical Settings

Systematic reviews of artemisinin-based combination therapies (ACTs) highlight distinct efficacy profiles:

- This compound-Piperaquine : Achieves 95% cure rates in uncomplicated malaria but shows declining efficacy in regions with emerging piperaquine resistance (e.g., Cambodia) .

- Artemether-Lumefantrine : The most widely used ACT, with 98% efficacy in Africa. Lumefantrine’s long half-life (4–6 days) provides post-treatment prophylaxis but poses compliance challenges due to twice-daily dosing .

Mechanisms Beyond Antimalarial Activity

- Anticancer Potential: this compound derivatives induce ferroptosis in cancer cells via iron-dependent lipid peroxidation. Artesunate shows broader cytotoxicity than this compound in vitro, with IC₅₀ values 40% lower in leukemia cell lines .

- Immunomodulation: Artesunate outperforms this compound in suppressing TNF-α and IL-6 in murine colitis models, attributed to its enhanced solubility and tissue distribution .

Biological Activity

Artemisinin, a sesquiterpene lactone derived from the sweet wormwood plant (Artemisia annua), is renowned for its potent antimalarial properties. Its biological activities extend beyond malaria treatment, demonstrating efficacy against various pathogens and potential therapeutic applications in cancer and other diseases. This article delves into the biological activity of artemisinin, supported by research findings, case studies, and data tables.

Artemisinin's antimalarial activity primarily stems from its unique peroxide structure, which is believed to generate reactive oxygen species (ROS) upon activation within the malaria parasite. This process disrupts the parasite's redox homeostasis and leads to cell death. The following mechanisms have been proposed:

- Heme Targeting : Artemisinin is thought to interact with heme, a byproduct of hemoglobin digestion by the malaria parasite. This interaction leads to the formation of free radicals that alkylate and damage cellular components within the parasite .

- Calcium Homeostasis : Artemisinin may also target PfATP6, a calcium ATPase in the parasite's membrane, disrupting calcium levels and contributing to its cytotoxic effects .

- Antiviral Properties : In addition to its antimalarial effects, artemisinin exhibits antiviral activity against several viruses, including hepatitis B and C, HIV-1, and influenza .

Efficacy Against Malaria

Artemisinin-based combination therapies (ACTs) are now the standard treatment for malaria caused by Plasmodium falciparum and other species. The rapid action of artemisinin derivatives allows for quicker clearance of parasitemia compared to traditional antimalarial drugs . Key points include:

- Rapid Parasite Clearance : Artemisinin clears parasitemia faster than other antimalarials, targeting both early and late stages of the parasite lifecycle .

- Low Toxicity : Artemisinin and its derivatives are associated with low toxicity profiles, making them suitable for use in diverse populations, including children .

Case Studies

Several clinical studies have highlighted the effectiveness of artemisinin in various contexts:

- Malaria Treatment in Pregnancy : A study indicated that first-trimester treatment with ACTs was associated with lower risks of adverse pregnancy outcomes compared to non-ACT treatments .

- Anticancer Activity : Research has shown that artemisinin exhibits anticancer properties in vitro and in vivo. For instance, it has demonstrated efficacy against colorectal cancer cells by inducing apoptosis through ROS generation .

Adverse Effects

While generally safe, artemisinin can cause mild side effects such as gastrointestinal disturbances and dizziness. Serious adverse effects are rare but can include hypersensitivity reactions .

Data Table: Biological Activities of Artemisinin

Q & A

Q. What experimental models are most suitable for elucidating Artemisinin’s mechanism of action in Plasmodium species?

- Methodological Approach : Use in vitro hemozoin inhibition assays combined with in vivo murine malaria models to track parasite clearance rates. For molecular pathways, employ gene knockout models (e.g., CRISPR-Cas9) to identify targets like PfATP6 or redox-sensitive proteins . Validate findings with proteomic profiling (LC-MS) and transcriptomic analysis (RNA-seq) to map downstream effects.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers standardize Artemisinin sensitivity testing across diverse Plasmodium falciparum strains?

- Methodological Approach : Adopt the WHO Ring-Stage Survival Assay (RSA0–3h) with synchronized parasite cultures. Include positive controls (e.g., artemisinin-resistant Cambodian strains) and calibrate results using IC50 values derived from dose-response curves. Cross-validate with ex vivo patient isolates and genome-wide association studies (GWAS) to correlate mutations (e.g., Kelch13) with phenotypic resistance .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What are the best practices for isolating and purifying Artemisinin from Artemisia annua for laboratory studies?

- Methodological Approach : Optimize supercritical CO2 extraction with ethanol co-solvents for higher yield. Purify via preparative HPLC coupled with UV/Vis detection (λ = 254 nm). Confirm purity (>98%) using NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Standardize protocols with reference materials from the European Pharmacopoeia .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Advanced Research Questions

Q. How can contradictory data on Artemisinin’s efficacy in cerebral malaria be resolved?

- Methodological Approach : Conduct stratified meta-analyses (PRISMA guidelines) to account for variables like patient age, comorbidities, and parasite biomass. Use Mendelian randomization to isolate causal effects of genetic factors (e.g., host TNF-α polymorphisms). Validate with preclinical models (e.g., ECM murine models) and intravital microscopy to monitor blood-brain barrier penetration .

【奇闻】新能源汽车惊天骗局|风口上的电动汽猪13:59

Q. What strategies improve the design of Artemisinin-based combination therapies (ACTs) to delay resistance?

- Methodological Approach : Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize partner drug half-lives (e.g., lumefantrine vs. piperaquine). Test combinations in hollow-fiber systems simulating human pharmacokinetics. Apply machine learning to predict resistance emergence using genomic (e.g., pfcoronin, ap2mu) and clinical datasets .

文心一言4.0 VS GPT4.0,百度吹的牛实现了吗?【深度测评】42:11

Q. How can researchers address heterogeneity in Artemisinin’s immunomodulatory effects across autoimmune disease models?

- Methodological Approach : Use single-cell RNA sequencing (scRNA-seq) to map immune cell subsets (e.g., Treg vs. Th17) in murine lupus or rheumatoid arthritis models. Pair with cytokine multiplex assays (Luminex) to quantify IL-6, IFN-γ, and TGF-β levels. Validate findings in humanized mouse models and patient-derived PBMCs .

Q. What experimental frameworks best identify Artemisinin derivatives with enhanced bioavailability?

- Methodological Approach : Apply structure-activity relationship (SAR) studies with semi-synthetic derivatives (e.g., artesunate, dihydroartemisinin). Assess solubility via shake-flask method and permeability using Caco-2 cell monolayers. Validate in vivo with radiolabeled compounds (14C-Artemisinin) and PET imaging to track tissue distribution .

Data Analysis & Validation

Q. How should conflicting results from genomic vs. proteomic studies of Artemisinin resistance be reconciled?

- Methodological Approach : Integrate multi-omics datasets (e.g., STRINGdb) to identify discordant pathways. Use Bayesian network analysis to prioritize candidate genes/proteins. Validate with CRISPR interference (CRISPRi) in isogenic parasite lines and functional assays (e.g., ROS detection) .

Q. What statistical methods are optimal for analyzing time-to-recrudescence in Artemisinin clinical trials?

- Methodological Approach : Apply Cox proportional hazards models with frailty terms to account for site-specific variability. Use Kaplan-Meier survival curves with log-rank tests for cohort comparisons. Include sensitivity analyses for missing data (e.g., multiple imputation) .

Resource Integration

Q. How can researchers leverage platforms like ResearchGate to track emerging Artemisinin studies?

- Methodological Approach : Follow keyword alerts (e.g., “Artemisinin resistance” or “ACT pharmacokinetics”) and join topic-specific groups (e.g., Antimalarial Drug Development). Use the “Questions” feature to crowdsource troubleshooting for assay optimization. Cross-reference preprints with peer-reviewed databases (PubMed, Web of Science) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.